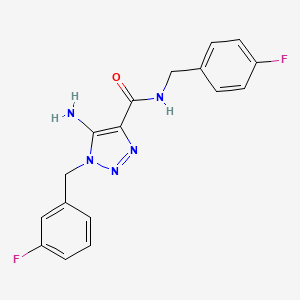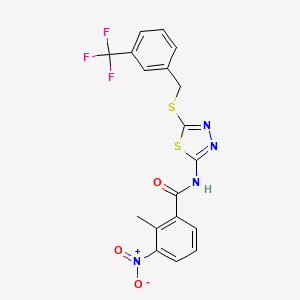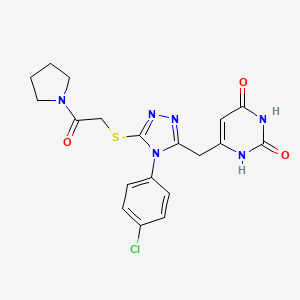![molecular formula C16H14ClN5O2 B2539153 8-(3-氯-4-甲基苯基)-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 878728-81-5](/img/structure/B2539153.png)
8-(3-氯-4-甲基苯基)-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazopurinone family, which is known for its diverse biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, including as potential antidepressant agents and A3 adenosine receptor antagonists.
Synthesis Analysis
The synthesis of related imidazopurinone derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds, which are themselves prepared through a series of reactions including hydrogenation and reactions with orthocarboxylate and mesyl chloride . This suggests that the synthesis of 8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would also require a carefully planned synthetic route, potentially involving similar intermediates and reactions.
Molecular Structure Analysis
The molecular structure of imidazopurinone derivatives is characterized by a fused ring system that includes imidazole and purine moieties. The substitution patterns on the core structure, such as the 3-chloro-4-methylphenyl group in the compound of interest, can significantly influence the biological activity and receptor binding affinity . Molecular modeling and structure-activity relationship (SAR) studies are common approaches to understanding the impact of these substitutions on the compound's properties .
Chemical Reactions Analysis
Imidazopurinone derivatives can participate in various chemical reactions, primarily due to their multiple reactive sites. These reactions include alkylation, arylation, and hydrogen bonding interactions, which are crucial for the biological activity of these compounds. The specific chemical reactions that 8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would undergo can be inferred from the reactivity of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazopurinone derivatives, such as solubility, lipophilicity, and metabolic stability, are important for their pharmacological profile. For example, the lipophilicity and metabolic stability of a series of imidazopurinone derivatives were assessed using micellar electrokinetic chromatography (MEKC) and a human liver microsomes (HLM) model, which are critical for their potential as antidepressant agents . The intermolecular interactions and crystal packing of these compounds can also be analyzed quantitatively, providing insights into their potential applications in material design .
科学研究应用
热物理性质和热力学
该化合物,也称为3-氯-4-甲基苯基异氰酸酯,其热物理性质已得到严格评估。这些性质对于理解其在各种条件下的行为至关重要。一些关键性质包括:
有关详细数据,您可以探索 NIST/TRC Web Thermo Tables .
脲酶抑制
在药物化学中,硫脲骨架起着至关重要的作用。研究人员合成了一组具有脂肪族和芳香族侧链的1-芳酰基-3-[3-氯-2-甲基苯基]硫脲杂化物。其中,衍生物4i被发现是最有效的抑制剂。 脲酶抑制由于其与治疗各种疾病的关联而具有重要意义 .
利什曼原虫病和疟疾活性
含吡唑的化合物通常表现出不同的药理作用。一些肼偶联的吡唑,包括我们化合物的衍生物,已被合成。这些化合物对其利什曼原虫病和疟疾活性进行了评估。 该领域的进一步研究可能导致潜在的候选药物 .
作用机制
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .
安全和危害
属性
IUPAC Name |
6-(3-chloro-4-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-8-4-5-10(6-11(8)17)22-9(2)7-21-12-13(18-15(21)22)20(3)16(24)19-14(12)23/h4-7H,1-3H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYHZQXSSNFXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-[1-(thiophen-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2539072.png)

![N-(4-bromobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2539076.png)


![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)
![6-Hexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539082.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2539086.png)
![[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2539088.png)
![N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539089.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2539090.png)
![6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2539091.png)